2-Methyl-2-azaspiro[4.4]nonane-1,6-dione
Description
2-Methyl-2-azaspiro[4.4]nonane-1,6-dione is a nitrogen-containing spirocyclic dione characterized by a fused bicyclic structure with a lactam ring (aza group) at the 2-position and a methyl substituent. The spiro architecture imposes stereochemical constraints, influencing both synthetic pathways and pharmacological properties.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.4]nonane-1,9-dione |
InChI |
InChI=1S/C9H13NO2/c1-10-6-5-9(8(10)12)4-2-3-7(9)11/h2-6H2,1H3 |
InChI Key |
PDAHNETVLKLSKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1=O)CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.4]nonane-1,6-dione can be achieved through several methods. One common approach involves the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by phosphorus pentoxide (P2O5) . This method involves the cyclization of the malonic acid derivatives under optimized conditions to yield the desired spiro compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spiro compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, reduced spiro compounds, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-2-azaspiro[4.4]nonane-1,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can function as a receptor antagonist by blocking the binding of natural ligands to their receptors, inhibiting downstream signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Nitrogen vs.
Key Observations :
- Catalyst Influence : Gold(I) catalysis enables high yields (96–100%) for diarylidene-dioxaspiro derivatives under mild conditions , whereas Mn(III)-based methods are less efficient .
- Stereochemical Challenges: Asymmetric synthesis of chiral spiro[4.4]nonane-1,6-diones remains difficult, often requiring kinetic resolution . The 2-methyl-2-aza variant’s stereochemical profile is underexplored in the provided evidence.
Pharmacological and Functional Properties
- Bioactivity: Spiro[4.4]nonane-1,6-dione is identified as a bioactive ingredient in plant extracts, though its aza derivatives may have distinct metabolic interactions .
- Solubility: The diethylaminomethyl group in 3-((diethylamino)methyl)-8-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione enhances water solubility compared to non-polar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
